molecular formula C13H14ClN3OS B11519375 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B11519375
M. Wt: 295.79 g/mol
InChI Key: NPKMHQGOIGPSPL-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE lies in its specific combination of the 4-chlorophenyl group and the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H14ClN3OS/c1-8(2)12(18)15-13-17-16-11(19-13)7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18)

InChI Key

NPKMHQGOIGPSPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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